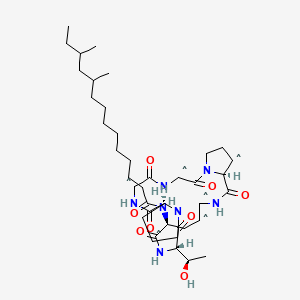
CID 71433657
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pneumocandin B0 is an organic chemical compound with the formula C50H80N8O17. It is produced by the fungus Glarea lozoyensis and is known for its strong antifungal properties. Pneumocandin B0 inhibits the synthesis of β-(1→3)-D-glucan, a fundamental component of most fungal cell walls, making it a potent antifungal agent . This compound is also used as a precursor for the synthesis of caspofungin, the first semisynthetic echinocandin antifungal drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The production can be enhanced by optimizing fermentation conditions, such as adjusting the osmotic pressure and using specific carbon sources like mannitol . Additionally, the fermentation level of pneumocandin B0 can be significantly improved by adding lactic acid, mannitol, or gamma-aminobutyric acid during the fermentation process .
Industrial Production Methods: Industrial production of pneumocandin B0 involves extensive mutation and medium optimization to achieve high yields. For example, low-temperature adaptive laboratory evolution has been used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . This method has resulted in a 32% increase in pneumocandin B0 production compared to the starting strain .
Analyse Chemischer Reaktionen
Types of Reactions: Pneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to synthesize derivatives like caspofungin.
Common Reagents and Conditions: Common reagents used in the reactions involving pneumocandin B0 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major product formed from the reactions involving pneumocandin B0 is caspofungin, a semisynthetic echinocandin antifungal drug. Caspofungin is synthesized by modifying the side chains and residues of pneumocandin B0 to enhance its antifungal activity .
Wissenschaftliche Forschungsanwendungen
Pneumocandin B0 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various antifungal agents. In biology, it serves as a tool for studying fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin B0 and its derivatives, such as caspofungin, are used to treat fungal infections, especially those caused by Candida species . In industry, the compound is produced on a large scale through optimized fermentation processes to meet the demand for antifungal drugs .
Wirkmechanismus
Pneumocandin B0 exerts its antifungal effects by inhibiting the synthesis of β-(1→3)-D-glucan, an essential component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately causing fungal cell lysis . The molecular target of pneumocandin B0 is the β-(1→3)-D-glucan synthase enzyme complex, which is absent in mammalian cells, making the compound highly selective for fungi .
Vergleich Mit ähnlichen Verbindungen
Pneumocandin B0 belongs to the echinocandin family of antifungal lipopeptides, which also includes compounds like echinocandin B, micafungin, and anidulafungin . Compared to these similar compounds, pneumocandin B0 is unique due to its specific side chains and residues, which contribute to its superior antifungal potency and spectrum of activity . For instance, pneumocandin I, a related compound, shows elevated antifungal potency and similar hemolytic activity compared to pneumocandin B0 .
Similar Compounds
- Echinocandin B
- Micafungin
- Anidulafungin
- Pneumocandin I
Pneumocandin B0 stands out among these compounds due to its unique structural features and its role as a precursor for the synthesis of caspofungin, a widely used antifungal drug .
Eigenschaften
Molekularformel |
C39H61N7O8 |
|---|---|
Molekulargewicht |
755.9 g/mol |
InChI |
InChI=1S/C39H61N7O8/c1-5-26(2)23-27(3)15-10-8-6-7-9-11-19-32(48)43-29-16-12-20-40-37(52)30-17-13-21-45(30)34(50)25-41-33(49)24-42-38(53)31-18-14-22-46(31)39(54)35(28(4)47)44-36(29)51/h12,14,17,20,24-31,35,47H,5-11,13,15-16,18-19,21-23H2,1-4H3,(H,40,52)(H,41,49)(H,42,53)(H,43,48)(H,44,51)/t26?,27?,28-,29+,30+,31+,35+/m1/s1 |
InChI-Schlüssel |
RQTRJXDLZXZUIA-ITUYXABCSA-N |
Isomerische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[CH][CH]NC(=O)[C@@H]2[CH]CCN2C(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]3C[CH]CN3C(=O)[C@@H](NC1=O)[C@@H](C)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1C[CH][CH]NC(=O)C2[CH]CCN2C(=O)[CH]NC(=O)[CH]NC(=O)C3C[CH]CN3C(=O)C(NC1=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356669.png)
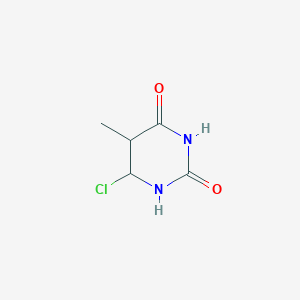
![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)
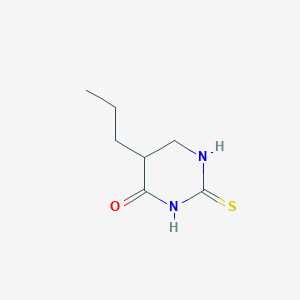
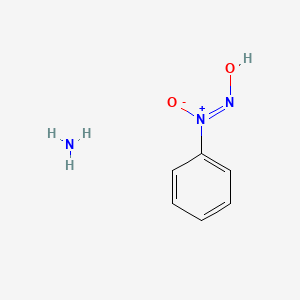
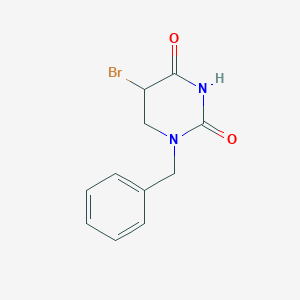
![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
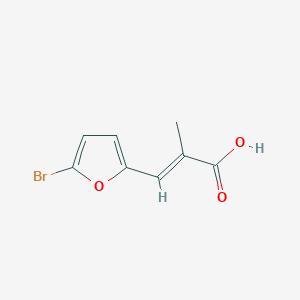
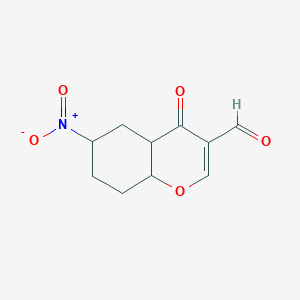
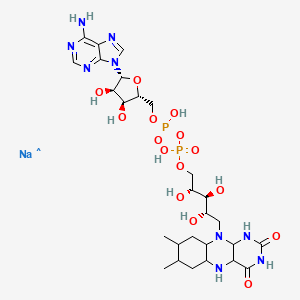
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
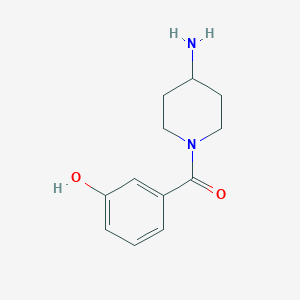
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
